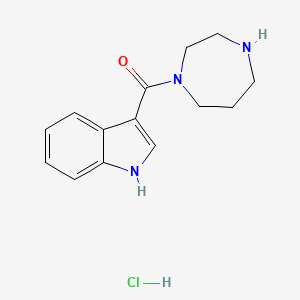

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride

Vue d'ensemble

Description

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride is a chemical compound that features a unique structure combining an indole ring with a diazepane moiety

Méthodes De Préparation

The synthesis of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Attachment of the Diazepane Moiety: The diazepane ring can be introduced through reductive amination or other suitable methods.

Final Coupling and Hydrochloride Formation: The final step involves coupling the indole and diazepane moieties, followed by the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Analyse Des Réactions Chimiques

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The diazepane moiety can be reduced using hydrogenation or other reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.

Applications De Recherche Scientifique

Medicinal Chemistry

Antagonism of Histamine Receptors

One of the primary applications of compounds related to 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride is their activity as antagonists at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in several neurological conditions. Compounds that act as H3 receptor antagonists are being investigated for their potential to treat disorders such as obesity, schizophrenia, and cognitive dysfunctions associated with Alzheimer's disease .

Synthesis of Bioactive Compounds

The indole moiety is well-known for its role in the synthesis of various biologically active compounds. The compound can serve as a scaffold for developing new drugs targeting multiple biological pathways. For instance, derivatives of indole have been utilized to create compounds with antifungal and muscle relaxant properties . The carbonyl group in this compound facilitates further chemical modifications that can enhance biological activity.

Neuropharmacology

Cognitive Enhancement

Research indicates that derivatives of indole compounds can improve cognitive function by modulating cholinergic systems. The binding affinity of such compounds to nicotinic acetylcholine receptors (nAChRs) has been extensively studied, revealing their potential in treating cognitive disorders like ADHD and age-associated memory impairment . The structural characteristics of this compound may contribute to its efficacy in this regard.

Chemical Properties and Reactivity

Reactivity in Organic Synthesis

The compound exhibits reactivity that allows it to participate in various organic transformations. It can undergo C–C and C–N coupling reactions due to the presence of the carbonyl group, making it a valuable intermediate for synthesizing complex heterocyclic compounds . This versatility is essential for developing new pharmaceuticals and understanding their mechanisms of action.

Data Tables

| Application Area | Details |

|---|---|

| Histamine Receptor Modulation | Antagonists at H3 receptors; potential treatments for obesity and cognitive disorders. |

| Cognitive Enhancement | Modulation of nAChRs; implications for ADHD and memory impairment treatments. |

| Organic Synthesis | Reactivity allows for C–C and C–N coupling; key intermediate for biologically active compounds. |

Case Study 1: Histamine H3 Receptor Antagonists

A study explored the effectiveness of various indole derivatives as H3 receptor antagonists, demonstrating significant improvements in cognitive function in animal models. Compounds similar to this compound showed promising results, indicating their potential therapeutic applications .

Case Study 2: Synthesis of Indole Derivatives

Research on the synthesis of indole derivatives highlighted the utility of carbonyl-containing compounds in creating new pharmaceuticals. The ability to modify the carbonyl group significantly impacts the biological activity of the resulting compounds, showcasing the importance of this compound as a precursor .

Mécanisme D'action

The mechanism of action of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with various biological targets, while the diazepane moiety can enhance the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Similar compounds include:

4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one: This compound also features a diazepane moiety and is used in similar research applications.

1,4-diazepane derivatives: These compounds share the diazepane ring structure and are used in various medicinal chemistry applications.

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride stands out due to its unique combination of an indole ring and a diazepane moiety, which provides distinct chemical and biological properties.

Activité Biologique

3-(1,4-Diazepane-1-carbonyl)-1H-indole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access, thereby modulating enzyme activity.

- Receptor Binding : It has been suggested that the compound can act as a ligand for certain receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens. For instance, its efficacy against Gram-positive bacteria was evaluated through Minimum Inhibitory Concentration (MIC) assays.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Studies

Several case studies have explored the biological activity of similar compounds with structural similarities to this compound:

- Vasopressin Receptor Ligands : A study on indole derivatives indicated that modifications at the indole position significantly affect binding affinity and receptor selectivity. This suggests that similar modifications could enhance the biological activity of our compound of interest .

- Inhibition of PHGDH : Research on related diazepane compounds demonstrated their ability to inhibit the enzyme PHGDH effectively. The findings highlighted structure-activity relationships that could inform modifications to enhance the potency of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between indole derivatives and diazepane carbonyl precursors. A typical procedure involves refluxing intermediates (e.g., 3-formyl-1H-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Optimization strategies include:

- Catalyst screening : Testing acid/base catalysts (e.g., NaOAc, HCOOH) to improve yield.

- Solvent selection : Evaluating polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.

- Temperature control : Adjusting reflux durations (3–5 hours) to minimize side products.

- Data-driven approach : Use fractional factorial design to identify critical parameters (temperature, molar ratios) and reduce experimental iterations .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the indole core and diazepane carbonyl linkage.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and detect trace impurities via reverse-phase chromatography.

- X-ray crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., carbonyl coupling).

- Reaction path sampling : Apply automated algorithms (e.g., GRRM) to explore alternative pathways and intermediates .

- Machine learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for novel analogs .

Q. What experimental design frameworks are suitable for optimizing the compound’s synthesis at scale?

- Methodology :

- Design of Experiments (DoE) : Employ a central composite design to evaluate interactions between variables (e.g., temperature, stoichiometry). Example parameters:

| Factor | Range | Response (Yield %) |

|---|---|---|

| Temperature | 80–120°C | 60–85% |

| Molar ratio (indole:diazepane) | 1:1–1:1.5 | 70–90% |

- Response surface methodology (RSM) : Identify non-linear relationships and optimize multi-objective outcomes (yield, cost) .

Q. How should researchers address contradictory data in biological activity studies of this compound?

- Methodology :

- Hypothesis iteration : Re-test under controlled conditions (pH, solvent, cell lines) to isolate variables.

- Meta-analysis : Compare datasets across studies to identify outliers or methodological inconsistencies (e.g., assay protocols).

- Dose-response validation : Use sigmoidal curve fitting to confirm EC₅₀/IC₅₀ reproducibility .

Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., receptors, enzymes)?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) for target engagement.

- Molecular docking : Simulate binding poses with homology-modeled proteins (e.g., GPCRs).

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Q. How can AI-driven tools enhance the compound’s application in materials science or drug discovery?

- Methodology :

- Generative adversarial networks (GANs) : Design novel derivatives with improved properties (solubility, bioavailability).

- Process simulation : Integrate COMSOL Multiphysics with AI to model diffusion kinetics in catalytic systems .

Q. What are the critical stability-indicating parameters for this compound under varying storage conditions?

- Methodology :

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation products.

- Stability chambers : Monitor purity over time via accelerated stability testing (ICH Q1A guidelines).

- HPLC-MS : Track hydrolytic or oxidative degradation pathways .

Q. How can safety risks be mitigated during laboratory handling of this compound?

- Methodology :

- Hazard assessment : Review Safety Data Sheets (SDS) for flammability, toxicity, and environmental risks.

- Engineering controls : Use fume hoods and explosion-proof equipment during synthesis.

- Waste management : Segregate halogenated byproducts for professional disposal .

Q. What comparative frameworks are used to evaluate this compound against structural analogs in lead optimization?

- Methodology :

- SAR studies : Synthesize analogs with modified substituents (e.g., halogenation, alkyl chains) and compare bioactivity.

- Free-energy perturbation (FEP) : Calculate relative binding affinities computationally.

- Cluster analysis : Group compounds by physicochemical properties (logP, PSA) to identify trends .

Propriétés

IUPAC Name |

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLKSPHSTSWEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.